molecular formula C26H20FN5O6 B1228250 8-[4-(4-Fluorophenoxy)-3-nitrophenyl]-7-(2-hydroxyethyl)-3-(phenylmethyl)purine-2,6-dione

8-[4-(4-Fluorophenoxy)-3-nitrophenyl]-7-(2-hydroxyethyl)-3-(phenylmethyl)purine-2,6-dione

Cat. No. B1228250
M. Wt: 517.5 g/mol
InChI Key: KYFFKLBLUZKIOW-UHFFFAOYSA-N
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Description

8-[4-(4-fluorophenoxy)-3-nitrophenyl]-7-(2-hydroxyethyl)-3-(phenylmethyl)purine-2,6-dione is an aromatic ether.

Scientific Research Applications

  • Synthesis and Molecular Structure Analysis:

    • Studies have focused on the synthesis of related compounds, like 4-alkyl- or 4-phenyl-7-methyl-1,2-dihydro-7H-imidazo[1,2,3-cd]purine-6,8-diones, which involve intramolecular alkylation and preparation from compounds with similar structures (Simo, Rybár, & Alföldi, 1998).
    • Other studies have described the molecular structure of related purine derivatives, such as 8-amino-7-(2-hydroxy-3-morpholinopropyl)theophylline, highlighting the planarity of the purine skeleton and the conformation of morpholine rings (Karczmarzyk, Karolak-Wojciechowska, & Pawłowski, 1995).
  • Biological Activity:

    • Research on the cardiovascular activity of related compounds, such as new 8-alkylamino-1,3-dimethyl-7-(2-hydroxy-3-piperazinopropyl)-3,7-dihydro-1H-purine-2,6-diones, has been conducted to assess their potential in treating cardiovascular conditions (Chłoń-Rzepa, Pawłowski, Zygmunt, Filipek, & Maciag, 2004).
    • Studies have also been done on derivatives of purine-2,6-dione with arylalkyl, allyl, or propynyl substituents, focusing on their receptor affinity and pharmacological evaluation, particularly in the context of potential psychotropic activity (Chłoń-Rzepa et al., 2013).
  • Chemical Interaction Analysis:

    • Quantitative analysis of intermolecular interactions in compounds like 8-(4-ethoxyphenyl)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione has been performed. This includes studying the layered crystal packing and the contributions of electrostatic and dispersion energy components (Shukla, Bandopadhyay, Sathe, & Chopra, 2020).
  • Catalytic Applications:

properties

Product Name

8-[4-(4-Fluorophenoxy)-3-nitrophenyl]-7-(2-hydroxyethyl)-3-(phenylmethyl)purine-2,6-dione

Molecular Formula

C26H20FN5O6

Molecular Weight

517.5 g/mol

IUPAC Name

3-benzyl-8-[4-(4-fluorophenoxy)-3-nitrophenyl]-7-(2-hydroxyethyl)purine-2,6-dione

InChI

InChI=1S/C26H20FN5O6/c27-18-7-9-19(10-8-18)38-21-11-6-17(14-20(21)32(36)37)23-28-24-22(30(23)12-13-33)25(34)29-26(35)31(24)15-16-4-2-1-3-5-16/h1-11,14,33H,12-13,15H2,(H,29,34,35)

InChI Key

KYFFKLBLUZKIOW-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)CN2C3=C(C(=O)NC2=O)N(C(=N3)C4=CC(=C(C=C4)OC5=CC=C(C=C5)F)[N+](=O)[O-])CCO

Canonical SMILES

C1=CC=C(C=C1)CN2C3=C(C(=O)NC2=O)N(C(=N3)C4=CC(=C(C=C4)OC5=CC=C(C=C5)F)[N+](=O)[O-])CCO

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
8-[4-(4-Fluorophenoxy)-3-nitrophenyl]-7-(2-hydroxyethyl)-3-(phenylmethyl)purine-2,6-dione
Reactant of Route 2
8-[4-(4-Fluorophenoxy)-3-nitrophenyl]-7-(2-hydroxyethyl)-3-(phenylmethyl)purine-2,6-dione
Reactant of Route 3
8-[4-(4-Fluorophenoxy)-3-nitrophenyl]-7-(2-hydroxyethyl)-3-(phenylmethyl)purine-2,6-dione
Reactant of Route 4
8-[4-(4-Fluorophenoxy)-3-nitrophenyl]-7-(2-hydroxyethyl)-3-(phenylmethyl)purine-2,6-dione
Reactant of Route 5
8-[4-(4-Fluorophenoxy)-3-nitrophenyl]-7-(2-hydroxyethyl)-3-(phenylmethyl)purine-2,6-dione
Reactant of Route 6
8-[4-(4-Fluorophenoxy)-3-nitrophenyl]-7-(2-hydroxyethyl)-3-(phenylmethyl)purine-2,6-dione

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